Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
CAS No.: 1773507-49-5
Cat. No.: VC11691234
Molecular Formula: C9H10IN3O3
Molecular Weight: 335.10 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate - 1773507-49-5](/images/structure/VC11691234.png)
Specification
CAS No. | 1773507-49-5 |
---|---|
Molecular Formula | C9H10IN3O3 |
Molecular Weight | 335.10 g/mol |
IUPAC Name | ethyl 2-iodo-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-3-carboxylate |
Standard InChI | InChI=1S/C9H10IN3O3/c1-2-16-9(15)5-6-8(14)11-3-4-13(6)12-7(5)10/h2-4H2,1H3,(H,11,14) |
Standard InChI Key | QIDBOCFZLTXURZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C2C(=O)NCCN2N=C1I |
Canonical SMILES | CCOC(=O)C1=C2C(=O)NCCN2N=C1I |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises a bicyclic pyrazolo[1,5-a]pyrazine system fused with a partially saturated six-membered ring. The 2-position iodine atom and 3-position ethyl ester group are critical to its chemical behavior. Key physicochemical properties include:
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 335.10 g/mol |
CAS Number | 1773507-49-5 |
Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
The iodine atom contributes to its high molecular weight and enhances halogen bonding capabilities, which are pivotal in biological interactions . The ethyl ester group provides a site for hydrolysis or transesterification, enabling further derivatization.
Synthesis and Preparation
Laboratory-Scale Synthesis
The synthesis involves three sequential steps:
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Cyclization: A pyrazole precursor undergoes annulation with a pyrazine derivative under basic conditions to form the tetrahydropyrazolo[1,5-a]pyrazine core.
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Iodination: Electrophilic iodination at the 2-position using iodine monochloride () in dichloromethane.
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Esterification: Introduction of the ethyl ester group via reaction with ethyl chloroformate in the presence of a base like triethylamine.
Reaction Conditions:
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Temperature: 0–25°C (iodination), 50–80°C (esterification).
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Solvents: Dichloromethane, dimethylformamide (DMF).
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Yields: 60–75% after purification by column chromatography.
Industrial Production
Industrial methods optimize scalability using continuous flow reactors, which enhance heat transfer and reduce reaction times. Automated systems ensure consistent purity (>95%) by minimizing human intervention during iodination and esterification steps.
Chemical Reactivity
The compound’s reactivity is dominated by three sites:
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Iodine Atom: Susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling) for introducing aryl or heteroaryl groups.
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Ester Group: Hydrolyzable to a carboxylic acid under acidic or basic conditions, enabling further functionalization.
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Keto Group: Participates in condensation reactions with hydrazines or amines to form hydrazones or imines.
Table 2: Representative Reactions
Reaction Type | Reagents | Product |
---|---|---|
Nucleophilic Substitution | Phenylboronic acid, Pd catalyst | 2-Aryl derivative |
Ester Hydrolysis | NaOH, H₂O/EtOH | Carboxylic acid analog |
Applications in Medicinal and Material Chemistry
Drug Development
The compound serves as a versatile intermediate for synthesizing kinase inhibitors. Its iodine and ester groups allow modular modifications to optimize pharmacokinetic properties. For instance, replacing iodine with smaller halogens could reduce molecular weight while retaining activity .
Material Science
The conjugated π-system of the pyrazolo[1,5-a]pyrazine core enables applications in organic electronics. Derivatives with extended conjugation exhibit fluorescence, making them candidates for organic light-emitting diodes (OLEDs).
Table 3: Comparative Analysis with Analogous Compounds
Compound | Substituent | Key Application |
---|---|---|
Ethyl 2-iodo-4-oxo... | Iodo, ethyl ester | Kinase inhibition |
4-(Thiolan-3-yloxy)... | Thiolan-3-yloxy | Antibacterial agents |
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